molecular formula C11H10N2O3 B13498521 Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B13498521
M. Wt: 218.21 g/mol
InChI Key: ORZAIJPSHZEKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by its fused ring structure, which includes a quinazoline core with a carboxylate ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides under acidic conditions .

Another method involves the use of green chemistry approaches, such as the utilization of deep eutectic solvents (DES) and microwave-induced synthesis. For example, the synthesis can start with anthranilic acid, which is then reacted with appropriate reagents under microwave irradiation to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylate ester groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-6-12-9-4-3-7(11(15)16-2)5-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14)

InChI Key

ORZAIJPSHZEKFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.